![molecular formula C9H10N4S2 B1271381 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol CAS No. 90535-72-1](/img/structure/B1271381.png)
4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It is known that 1,2,4-triazole derivatives have a wide range of biological properties .
Scientific Research Applications
Antifungal Activities
The 1,2,4-triazole ring systems, such as “4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol”, are known for their antifungal activities . They have been extensively investigated for their therapeutic applications as drugs .
Anticancer Activity
1,2,4-triazole derivatives have shown anticancer activity . A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs . These compounds significantly prevented the proliferation of tested cancer cells .
Anti-inflammatory Activity
The 1,2,4-triazole ring is also known for its anti-inflammatory activity . This makes “4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol” a potential candidate for the development of new anti-inflammatory drugs .
Antioxidant Agents
The mercapto- and thione-substituted 1,2,4-triazole derivatives have been reported as antioxidant agents . This suggests that “4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol” could have potential antioxidant properties .
Anti-HIV Agents
Some heterocycles including 1,2,4-triazole moiety are powerful anti-HIV agents . This indicates that “4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol” could be explored for its potential anti-HIV properties .
Antiviral Activity
The nucleoside ribavirin bearing a 1,2,4-triazole structure has been used as a drug for the treatment of hepatitis C virus infections . This suggests that “4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol” could also have potential antiviral properties .
Mechanism of Action
properties
IUPAC Name |
4-amino-3-benzylsulfanyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S2/c10-13-8(14)11-12-9(13)15-6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHOMTOFHSOLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368921 | |
Record name | 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
90535-72-1 | |
Record name | 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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